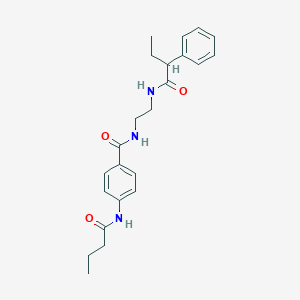

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide compounds, such as “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide” can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide” can be studied using various physicochemical methods . For instance, the formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide” can be analyzed using various methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .Scientific Research Applications

Novel Benzamide Derivatives and Their Biological Activity

Benzamide derivatives have been synthesized and evaluated for various biological activities, including their role in cancer research. For instance, certain benzamide compounds have shown promising antiproliferative activity against human lung carcinoma cells, suggesting potential therapeutic applications in oncology. These compounds can induce apoptotic pathways, activate p53, and modulate death receptors, highlighting their relevance in studying cancer cell biology and developing anti-cancer strategies (Raffa et al., 2019).

Benzamide Derivatives as Histone Deacetylase Inhibitors

Some benzamide derivatives have been identified as potent inhibitors of histone deacetylase (HDA), an enzyme critical in the regulation of gene expression. These inhibitors can cause hyperacetylation of nuclear histones in tumor cell lines, affecting cell cycle distribution and potentially leading to antitumor effects. This property makes them valuable in the research of novel chemotherapeutic agents for treating cancers insensitive to traditional treatments (Saito et al., 1999).

Benzamide-Based Compounds in Antiviral Research

The synthesis of novel benzamide-based compounds and their evaluation for antiavian influenza virus activity have been reported. This research provides a foundation for developing new antiviral agents, demonstrating the versatility of benzamide derivatives in addressing various infectious diseases (Hebishy et al., 2020).

Enzyme Inhibition by Benzamide Derivatives

Enzyme inhibition studies have revealed the potential of certain benzamide derivatives to act as inhibitors against specific enzymes, offering insights into their role in various biological processes and potential therapeutic applications. For example, specific derivatives have been studied for their inhibition of butyrylcholinesterase, an enzyme relevant in the context of Alzheimer's disease research, indicating their potential as therapeutic agents (Hussain et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(butanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-8-21(27)26-19-13-11-18(12-14-19)22(28)24-15-16-25-23(29)20(4-2)17-9-6-5-7-10-17/h5-7,9-14,20H,3-4,8,15-16H2,1-2H3,(H,24,28)(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXXSSMHIVQQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C(CC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one](/img/structure/B2590541.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2590547.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)

![(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate](/img/structure/B2590553.png)

![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)

![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)

![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)